molecular formula C12H14N2O B15220296 Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone

Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone

Cat. No.: B15220296
M. Wt: 202.25 g/mol
InChI Key: SAWVXNNYAUABIC-UHFFFAOYSA-N
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Description

Phenyl(2,6-diazaspiro[33]heptan-2-yl)methanone is a complex organic compound with the molecular formula C19H21N3O It is characterized by a spirocyclic structure, which includes a phenyl group and a diazaspiroheptane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone typically involves multi-step organic reactions. One common method includes the reaction of a cyclopropylamine derivative with a phenyl-substituted ketone under controlled conditions. The reaction is often catalyzed by a base such as sodium hydride or potassium tert-butoxide, and the product is purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions and to scale up the production efficiently .

Chemical Reactions Analysis

Types of Reactions

Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of Phenyl(2,6-diazaspiro[3.3]heptan-2-yl)methanone involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. This compound can inhibit or activate various biochemical pathways, depending on the nature of the target .

Comparison with Similar Compounds

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2,6-diazaspiro[3.3]heptan-2-yl(phenyl)methanone

InChI

InChI=1S/C12H14N2O/c15-11(10-4-2-1-3-5-10)14-8-12(9-14)6-13-7-12/h1-5,13H,6-9H2

InChI Key

SAWVXNNYAUABIC-UHFFFAOYSA-N

Canonical SMILES

C1C2(CN1)CN(C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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